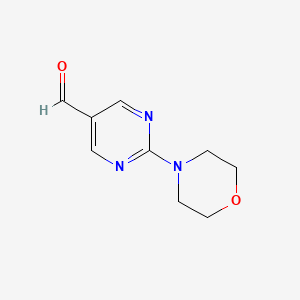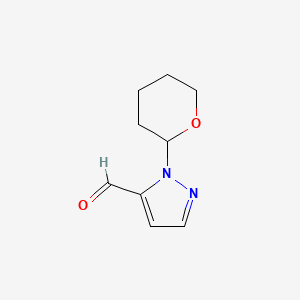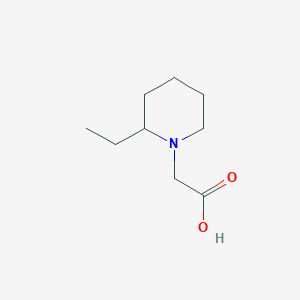![molecular formula C19H15N3S2 B1274733 3-Methylsulfanyl-5-[2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B1274733.png)
3-Methylsulfanyl-5-[2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylsulfanyl-5-[2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile is a chemical compound with the molecular formula C13H11N3S2. It is known for its unique structure, which includes a thiazole ring substituted with a methylsulfanyl group and a phenylanilinoethenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfanyl-5-[2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate thiazole derivatives with phenylaniline under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like acetone. The reaction proceeds through nucleophilic addition, followed by cyclization to form the thiazole ring .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylsulfanyl-5-[2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenylanilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-Methylsulfanyl-5-[2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Methylsulfanyl-5-[2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenylanilino group may enhance binding affinity through π-π interactions with aromatic residues in proteins. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylsulfanyl-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile
- 5-[2-(2-Phenylanilino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
Uniqueness
3-Methylsulfanyl-5-[2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C19H15N3S2 |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
3-methylsulfanyl-5-[2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C19H15N3S2/c1-23-19-16(13-20)18(24-22-19)11-12-21-17-10-6-5-9-15(17)14-7-3-2-4-8-14/h2-12,21H,1H3 |
Clave InChI |
BUVMQDNPOJMONK-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NSC(=C1C#N)C=CNC2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B1274653.png)




![3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1274667.png)





![3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid](/img/structure/B1274683.png)

